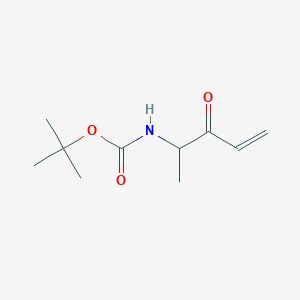![molecular formula C18H19BrClNO2 B14131532 1-(2-bromophenyl)-6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine](/img/structure/B14131532.png)
1-(2-bromophenyl)-6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C18H19BrClNO2 5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide . This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide typically involves the reaction of 5-bromo-2-chlorobenzoic acid with 2-hydroxy-2-methyl-4-phenylbutylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate , chromium trioxide , sodium borohydride , and lithium aluminum hydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields the original hydroxyl compound.
科学的研究の応用
5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide: has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the study of biomolecule-ligand complexes and free energy calculations.
Biology: Investigated for its potential role in inhibiting specific biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide involves its interaction with specific molecular targets and pathways . It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds to 5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide include:
Uniqueness
What sets 5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide apart from similar compounds is its unique combination of functional groups and its specific applications in scientific research. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest.
特性
分子式 |
C18H19BrClNO2 |
|---|---|
分子量 |
396.7 g/mol |
IUPAC名 |
5-(2-bromophenyl)-9-chloro-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C18H19BrClNO2/c1-22-16-9-13-12(17(20)18(16)23-2)7-8-21-10-14(13)11-5-3-4-6-15(11)19/h3-6,9,14,21H,7-8,10H2,1-2H3 |
InChIキー |
XGSZBSXXBZZTBV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2CCNCC(C2=C1)C3=CC=CC=C3Br)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14131449.png)
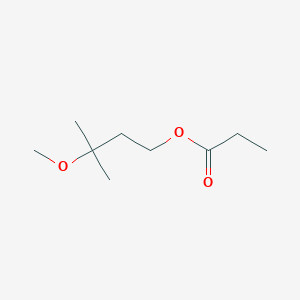
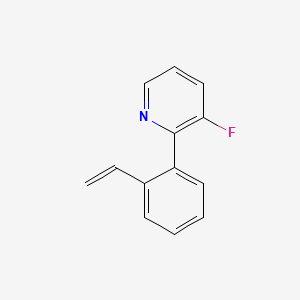
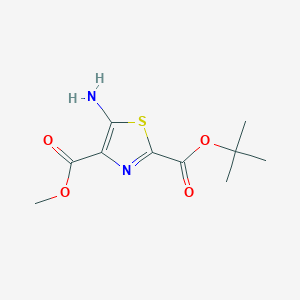


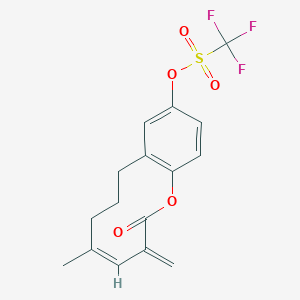
![Methyl 2-[3-(difluoromethyl)-5,6-dihydro-2(4H)-cyclopentapyrazolyl]-4-thiazolecarboxylate](/img/structure/B14131497.png)
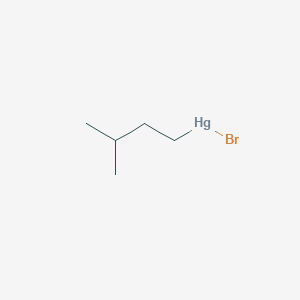
![2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14131503.png)
![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131512.png)

![2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate](/img/structure/B14131522.png)
